molecular formula C16H25N3O B13531786 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine

2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine

Cat. No.: B13531786
M. Wt: 275.39 g/mol
InChI Key: NKWZUNXHZAHVHV-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is a complex organic compound with the molecular formula C₁₆H₂₅N₃O This compound is characterized by the presence of a morpholine ring, a tetrahydroisoquinoline core, and an amine group

Preparation Methods

The synthesis of 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves several steps. One common synthetic route includes the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropylmorpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine can be compared with other similar compounds, such as:

    2-[3-(Morpholin-4-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine: This compound has a shorter alkyl chain connecting the morpholine ring to the tetrahydroisoquinoline core.

    2-[3-(Piperidin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine: This compound features a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

    2-[3-(Pyrrolidin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine:

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H25N3O/c17-16-4-1-3-14-5-8-19(13-15(14)16)7-2-6-18-9-11-20-12-10-18/h1,3-4H,2,5-13,17H2

InChI Key

NKWZUNXHZAHVHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2N)CCCN3CCOCC3

Origin of Product

United States

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